N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2-hydroxy-2-naphthalen-1-ylethyl)-N-[(3-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-28-17-9-4-6-15(12-17)13-23-21(26)22(27)24-14-20(25)19-11-5-8-16-7-2-3-10-18(16)19/h2-12,20,25H,13-14H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGQJCSAQUEAJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide typically involves multiple steps:
Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of naphthalene with ethylene oxide in the presence of a catalyst to form 2-(naphthalen-1-yl)ethanol.
Methoxybenzylation: The 2-(naphthalen-1-yl)ethanol is then reacted with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate to yield 2-(naphthalen-1-yl)-2-(3-methoxybenzyl)ethanol.
Oxalamide Formation: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide linkage, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the initial hydroxyethylation and methoxybenzylation steps, and large-scale batch reactors for the final oxalamide formation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The oxalamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products
Oxidation: The major products would be the corresponding ketone or aldehyde derivatives.
Reduction: The major product would be the corresponding amine derivative.
Substitution: The major products would be the substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its structure suggests it could interact with specific biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
Mechanism of Action
The mechanism by which N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and methoxy groups can form hydrogen bonds with active sites, while the naphthalene ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Function :
- Aromatic Groups : The naphthalene ring in the target compound may enhance hydrophobic interactions compared to simpler aryl groups (e.g., phenyl in compound 18). This is critical in enzyme inhibition or flavor receptor binding .
- Methoxy Substituents : The 3-methoxybenzyl group shares similarities with S336’s 2,4-dimethoxybenzyl moiety, which is pivotal for umami receptor (hTAS1R1/hTAS1R3) activation .
- Hydroxyethyl vs. Hydroxymethyl : The hydroxyethyl group in the target compound may offer better solubility than adamantyl or rigid bicyclic substituents in compound 6 .
Synthesis Methods :
- The target compound likely employs carbodiimide-mediated coupling (e.g., EDC/HCl), as seen in and , due to the presence of hydroxyl and amine groups .
- In contrast, triazole-linked oxalamides () use click chemistry (1,3-dipolar cycloaddition), which is less relevant here .
Toxicological and Regulatory Profiles: S336 and its analogs exhibit low CYP enzyme inhibition (<50% at 10 µM), a critical factor for regulatory approval in food additives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
